molecular formula C9H7NO B1581195 4-Phenyloxazole CAS No. 20662-89-9

4-Phenyloxazole

Cat. No.: B1581195
CAS No.: 20662-89-9
M. Wt: 145.16 g/mol
InChI Key: NTFMLYSGIKHECT-UHFFFAOYSA-N
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Description

4-Phenyloxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyloxazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with benzoyl chloride in the presence of a base can yield this compound . Another method involves the use of TosMIC (tosylmethyl isocyanide) under the van Leusen condition .

Industrial Production Methods

Industrial production of this compound often employs green synthetic approaches to minimize the production of hazardous substances. Techniques such as microwave-assisted synthesis, ultrasound, and the use of ionic liquids and deep-eutectic solvents are commonly used . These methods not only reduce toxic by-products but also enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyloxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Phenyloxazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Phenyloxazole involves its interaction with various molecular targets and pathways. For instance, it can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

4-Phenyloxazole can be compared with other similar compounds such as:

Properties

IUPAC Name

4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMLYSGIKHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343354
Record name 4-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-89-9
Record name 4-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of phenacyl bromide (4 g, 20.1 mmol) and ammonium formate (4.4 g, 70.35 mmol) in formic acid (20 mL) was refluxed for 5 h. The deep red mixture was cooled to r.t., diluted with water and basified with dilute sodium hydroxide solution. This was extracted with ethyl acetate (×3), then the combined organic layers were washed with water and brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (60-120 mesh), eluting with 20% ethyl acetate-petroleum ether, to afford 4-phenyloxazole (1 g, 34%) as a pale yellow oil which solidifies at −20° C.
Quantity
4 g
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4.4 g
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20 mL
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34%

Synthesis routes and methods II

Procedure details

Bromoacetophenone (595 mg, 2.99 mmol) and formamide (1781 μl, 44.8 mmol) were combined and heated at 130° C. for 90 min. The reaction was cooled then dilute with ethyl acetate and water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated. The concentrate was purified by chromatography on a Biotage 25M column using a 5-8% ethyl acetate in heptane gradiant to yield 4-phenyl-oxazole (170 mg, 1.17 mmol). TLC (5% ethyl acetate in heptane) of product: Rf=0.28.
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595 mg
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1781 μL
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromoacetophenone and ammonium formate in formic acid was stirred at reflux under nitrogen for 2 hours. The cooled reaction mixture was treated with 400 mL of H2O and extracted with ether (3×200 mL). The combined organics were washed with saturated aqueous NaHCO3, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (eluting with EtOAc/hexanes, 1:9) to afford 8.9 g (31%) of 4-phenyloxazole as a yellow oil.
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400 mL
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Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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